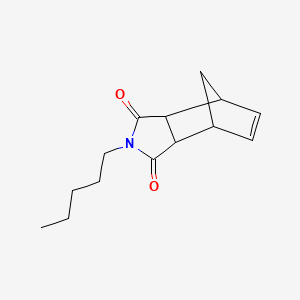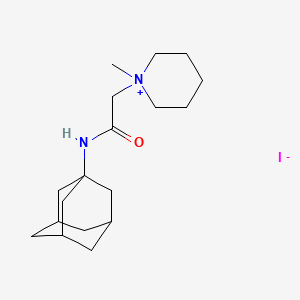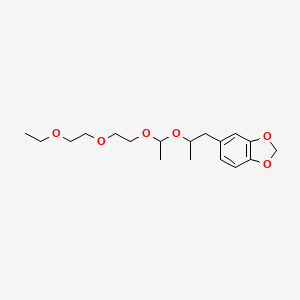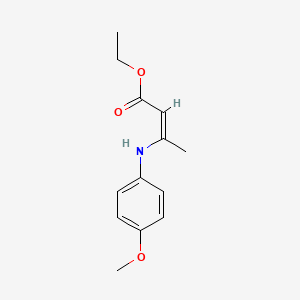
Ethyl (z)-3-(4-methoxyanilino)-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino group attached to a but-2-enoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 4-methoxyaniline in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by elimination of water to form the enone structure.
Industrial Production Methods
Industrial production of ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate typically involves large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate: This compound has a similar structure but contains a cyano group instead of an ethyl ester group.
(E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid: This compound has a carboxylic acid group instead of an ethyl ester group.
Uniqueness
Ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.
特性
CAS番号 |
33240-23-2 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl (Z)-3-(4-methoxyanilino)but-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(15)9-10(2)14-11-5-7-12(16-3)8-6-11/h5-9,14H,4H2,1-3H3/b10-9- |
InChIキー |
VCDKJCZDQCVIMW-KTKRTIGZSA-N |
異性体SMILES |
CCOC(=O)/C=C(/C)\NC1=CC=C(C=C1)OC |
正規SMILES |
CCOC(=O)C=C(C)NC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


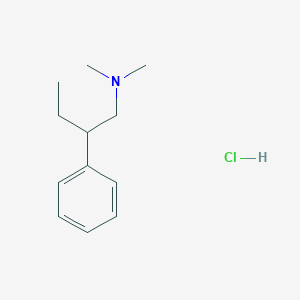
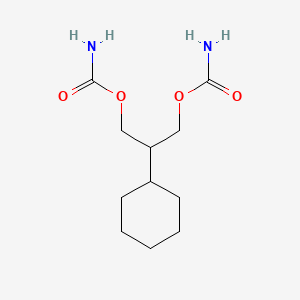
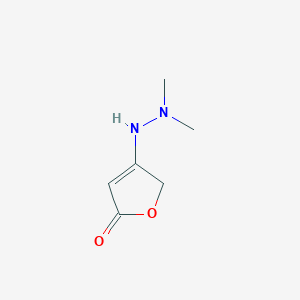
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
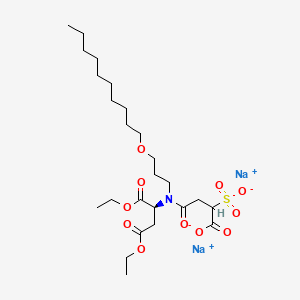
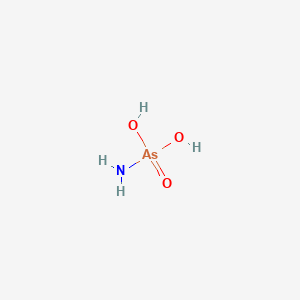
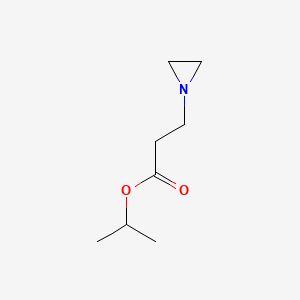
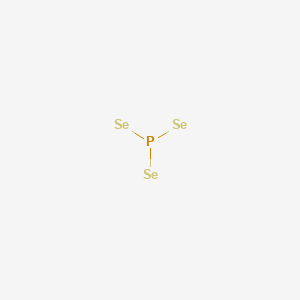
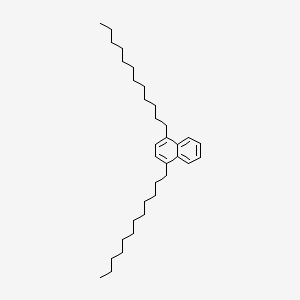
![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
